molecular formula C6H12O3S B14505329 Propan-2-yl prop-1-ene-1-sulfonate CAS No. 62872-87-1

Propan-2-yl prop-1-ene-1-sulfonate

Cat. No.: B14505329
CAS No.: 62872-87-1
M. Wt: 164.22 g/mol
InChI Key: ABZAPMHFRPHENS-UHFFFAOYSA-N
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Description

Propan-2-yl prop-1-ene-1-sulfonate is an organic compound with the molecular formula C6H12O3S. It is a sulfonate ester derived from propene and isopropyl alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl prop-1-ene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of propene with isopropyl alcohol in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired sulfonate ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl prop-1-ene-1-sulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Addition Reactions: The double bond in the propene moiety allows for addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.

    Addition Reactions: Electrophiles such as halogens and hydrogen halides are used, often in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated products, while addition reactions can produce halogenated compounds.

Scientific Research Applications

Propan-2-yl prop-1-ene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl prop-1-ene-1-sulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products. The compound’s reactivity is influenced by the presence of the double bond in the propene moiety, which allows for a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl prop-2-ene-1-sulfonate: Similar in structure but with a different position of the double bond.

    Propan-1-yl prop-1-ene-1-sulfonate: Similar sulfonate ester with a different alkyl group.

    Propan-2-yl but-1-ene-1-sulfonate: A longer carbon chain in the alkene moiety.

Uniqueness

Propan-2-yl prop-1-ene-1-sulfonate is unique due to its specific combination of the isopropyl group and the propene moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

62872-87-1

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

propan-2-yl prop-1-ene-1-sulfonate

InChI

InChI=1S/C6H12O3S/c1-4-5-10(7,8)9-6(2)3/h4-6H,1-3H3

InChI Key

ABZAPMHFRPHENS-UHFFFAOYSA-N

Canonical SMILES

CC=CS(=O)(=O)OC(C)C

Origin of Product

United States

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